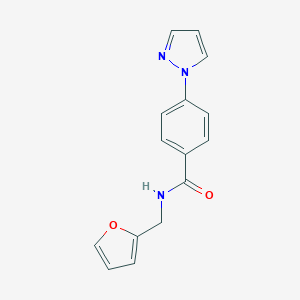![molecular formula C16H18N2O3S B230139 N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as DPI-3290, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DPI-3290 belongs to the class of sulfonamide derivatives and exhibits a unique chemical structure that allows it to interact with specific biological targets.
Mécanisme D'action
N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide exerts its therapeutic effects by interacting with specific biological targets. The exact mechanism of action of N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood, but studies have shown that it can inhibit the activity of specific enzymes and interfere with the cell cycle. Additionally, N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide induces apoptosis and inhibits the growth of cancer cells. Inflammatory diseases, N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide inhibits the production of pro-inflammatory cytokines. Additionally, N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its high purity and stability, which makes it suitable for use in lab experiments. Additionally, N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have low toxicity, which makes it a safe candidate for further research. However, one of the limitations of N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of research is the development of N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and administration of N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide for cancer treatment. Another area of research is the development of N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide as an anti-inflammatory agent. Studies are needed to determine the efficacy of N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide in animal models of inflammatory diseases. Additionally, further studies are needed to investigate the mechanism of action of N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide and its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction of 1,2-dihydrobenzo[cd]indole-6-sulfonamide with dimethyl malonate in the presence of a base such as sodium hydride. The resulting product is then treated with propyl iodide to yield N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide. This method of synthesis has been optimized to produce high yields of N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide with high purity.
Applications De Recherche Scientifique
N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the primary areas of research is its use as an anti-cancer agent. Studies have shown that N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of specific enzymes. Additionally, N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the growth of cancer cells by interfering with the cell cycle.
Another area of research is the use of N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide as an anti-inflammatory agent. Studies have shown that N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. This makes N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C16H18N2O3S |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-oxo-1-propylbenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C16H18N2O3S/c1-4-10-18-13-8-9-14(22(20,21)17(2)3)11-6-5-7-12(15(11)13)16(18)19/h5-9H,4,10H2,1-3H3 |
Clé InChI |
YGQZUODJKKGNBT-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O |
SMILES canonique |
CCCN1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)

![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)